tert-Butylamine-d9Hydrobromide

Isotopic Purity Mass Spectrometry Stable Isotope Labeling

Unlabeled tert-butylamine cannot be distinguished from the analyte in mass spectrometry, leading to inaccurate quantification. tert-Butylamine-d9 Hydrobromide provides a definitive solution: • +9 Da mass shift for clear separation from endogenous analyte in LC-MS/MS. • High aqueous solubility (hydrobromide salt) simplifies internal standard solution preparation. • Validated precursor for synthesizing deuterated beta-agonists (e.g., tulobuterol-D9) for food safety analysis. • Chemical purity >98%, isotopic enrichment >97.5% ensures reliable quantification.

Molecular Formula C4H12BrN
Molecular Weight 163.10 g/mol
Cat. No. B586317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butylamine-d9Hydrobromide
Synonyms2-(Methyl-d3)-2-Propan-1,1,1,3,3,3-d6-amine Hydrobromide
Molecular FormulaC4H12BrN
Molecular Weight163.10 g/mol
Structural Identifiers
InChIInChI=1S/C4H11N.BrH/c1-4(2,3)5;/h5H2,1-3H3;1H/i1D3,2D3,3D3;
InChIKeyCQKAPARXKPTKBK-KYRNGWDOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl-d9-amine Hydrobromide: Identity & Procurement


tert-Butyl-d9-amine Hydrobromide is the fully deuterated hydrobromide salt of tert-butylamine, with a molecular formula of C₄H₃D₉BrN and a molecular weight of 163.10 . It is a stable isotope-labeled compound where nine hydrogen atoms have been replaced by deuterium (D), resulting in a significant mass shift compared to the unlabeled tert-butylamine hydrobromide . This isotopic labeling makes it primarily suitable for use as an internal standard in quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy applications .

Why Unlabeled tert-Butylamine Fails as Internal Standard


In quantitative liquid chromatography-mass spectrometry (LC-MS/MS) assays, the use of an unlabeled analog as an internal standard introduces significant quantification errors due to matrix effects and ionization variability. Unlabeled tert-butylamine cannot be distinguished from the endogenous or spiked analyte in the mass spectrometer, rendering it useless for internal standardization . While deuterated internal standards (IS) like tert-butyl-d9-amine hydrobromide are designed to correct for these effects, it is critical to note that class-level evidence demonstrates deuterated IS do not universally correct for ion suppression and may exhibit differential matrix effects relative to the analyte [1]. Therefore, substituting with a different isotopologue or an unlabeled analog would fundamentally compromise data integrity and is not a viable alternative.

tert-Butyl-d9-amine Hydrobromide vs. Analogs: Key Evidence


Isotopic Purity and Mass Shift Advantage

tert-Butyl-d9-amine Hydrobromide is specified with an isotopic purity of ≥98 atom % D, which corresponds to a +9 Da mass shift relative to the unlabeled analog . This high isotopic enrichment is essential for minimizing signal interference from the natural abundance of ¹³C in the analyte, thereby improving the accuracy of quantitative MS measurements [1]. In contrast, the unlabeled tert-butylamine has no mass shift, making it unsuitable as an internal standard in the same analytical workflow .

Isotopic Purity Mass Spectrometry Stable Isotope Labeling

Solubility Advantage: Hydrobromide Salt Form

The hydrobromide salt of tert-butyl-d9-amine demonstrates high solubility in water, whereas the free base form (tert-butyl-d9-amine) is a volatile, flammable liquid with limited aqueous miscibility . This is a class-level inference based on the general properties of amine salts versus free bases. The hydrobromide salt is miscible with water, alcohol, and ether, and soluble in chloroform, which facilitates its direct use in aqueous-based sample preparation protocols common in LC-MS analysis [1]. In contrast, the free base form requires organic solvents, complicating its integration into typical bioanalytical workflows.

Solubility Salt Form Sample Preparation

Accuracy via Stable Isotope Dilution MS

Stable isotope dilution mass spectrometry (IDMS) using a deuterated internal standard like tert-butyl-d9-amine hydrobromide is recognized as a benchmark method for measuring trace and ultra-trace levels of organic compounds . While direct, quantitative head-to-head data for this specific compound against a non-deuterated analog is lacking in the public domain, the class-level principle is that the co-eluting deuterated IS compensates for matrix-induced ionization suppression and variation in sample preparation recovery, leading to improved accuracy and precision [1]. For instance, in a validated method for tulobuterol-D9 synthesis using tert-butylamine-D9 as a precursor, the final product achieved a chemical purity >98.0% and isotopic enrichment >97.5% (atom D), demonstrating the utility of this labeling approach in achieving high-purity analytical standards [2].

Stable Isotope Dilution LC-MS/MS Quantitative Accuracy

Precursor for Deuterated Beta-Agonist Standards

tert-butylamine-D9 serves as a critical labeled precursor for the synthesis of deuterated beta-agonist compounds, such as tulobuterol-D9 and brombuterol-D9 . In a published study, tulobuterol-D9 was synthesized from tert-butylamine-D9, achieving a chemical purity >98.0% and isotopic enrichment >97.5% (atom D), meeting the stringent requirements for an internal standard in food safety monitoring [1]. This application is specific to the d9-labeled form; using an unlabeled or less-enriched precursor would result in a standard with unacceptable isotopic dilution, invalidating its use as a tracer .

Deuterated Precursor Beta-Agonists Food Safety

tert-Butyl-d9-amine Hydrobromide: Application Scenarios


LC-MS/MS Quantification in Biological Matrices

As established in Section 3, the +9 Da mass shift and high aqueous solubility of the hydrobromide salt make this compound ideal for preparing internal standard solutions in bioanalytical workflows. Users can achieve accurate quantification of tert-butylamine or its metabolites in plasma, urine, or tissue homogenates by leveraging the principles of stable isotope dilution to correct for matrix effects and recovery losses .

Synthesis of Deuterated Beta-Agonist Standards

The compound is a proven precursor for the synthesis of high-purity, deuterated beta-agonists like tulobuterol-D9, which are essential internal standards for monitoring these prohibited substances in food products [1]. The chemical purity (>98%) and isotopic enrichment (>97.5%) of the final labeled product, as demonstrated in published syntheses, validate the utility of tert-butyl-d9-amine hydrobromide as a starting material [1].

NMR Spectroscopy for Structural Elucidation

The absence of proton signals from the tert-butyl group in ¹H-NMR simplifies complex spectra, allowing for clearer resolution of other signals of interest. This application stems from the fundamental NMR properties of deuterated compounds and is a class-level benefit of using this specific isotopologue over its protonated counterpart .

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